N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Description
N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core, a thiophene ring, and an oxolane moiety
Properties
IUPAC Name |
N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-26(23,15-8-4-10-25-15)21-17-16(18-11-12-5-3-9-24-12)19-13-6-1-2-7-14(13)20-17/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSACGIMBRBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroquinoxaline with thiophene-2-sulfonamide in the presence of a base, followed by the introduction of the oxolane moiety through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents are typical.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. Additionally, the thiophene ring can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
N-[3-(quinoxalin-2-yl)phenyl]thiophene-2-sulfonamide: Similar structure but lacks the oxolane moiety.
2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a quinoxaline core but different substituents.
Uniqueness
N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is unique due to the presence of the oxolane moiety, which can enhance its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline core, a thiophene ring, and a sulfonamide group, which are often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase, which are crucial in bacterial biosynthesis pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This is likely due to its ability to interfere with bacterial cell wall synthesis and metabolic processes.
- Anticancer Activity : Research indicates potential anticancer properties through apoptosis induction in tumor cells. The quinoxaline moiety has been linked to anticancer activity by targeting multiple cellular pathways involved in cancer progression.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro assays on HL-60 and BGC-823 cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound, indicating its potential as a novel anticancer therapeutic.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and evaluated for their potency against specific targets. Molecular docking studies have suggested favorable interactions between the compound and target proteins involved in bacterial resistance and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
